molecular formula C24H23N3OS2 B11203749 3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11203749
M. Wt: 433.6 g/mol
InChI Key: SLNXLPZSCSDCDA-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a thienyl group, and a cyclohepta[b]thieno[3,2-e]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, typically starting with the preparation of the cyclohepta[b]thieno[3,2-e]pyridine core. This can be achieved through a series of cyclization reactions, often involving the use of thienyl and phenyl precursors. The amino group is introduced through nucleophilic substitution reactions, and the final compound is obtained through amide bond formation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and thienyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-e]pyridine derivatives, which share the core structure but differ in the substituents attached to the core. These compounds can have varying biological activities and chemical properties.

Properties

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

6-amino-N-(2-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H23N3OS2/c1-14-8-5-6-10-16(14)26-23(28)22-21(25)20-19(18-12-7-13-29-18)15-9-3-2-4-11-17(15)27-24(20)30-22/h5-8,10,12-13H,2-4,9,11,25H2,1H3,(H,26,28)

InChI Key

SLNXLPZSCSDCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N

Origin of Product

United States

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